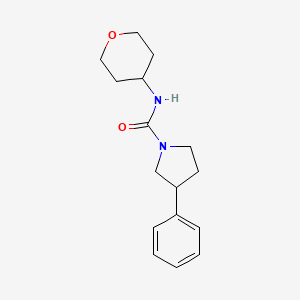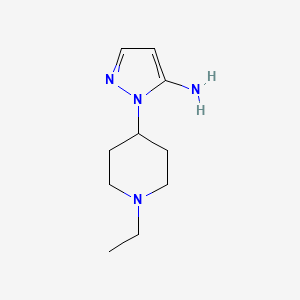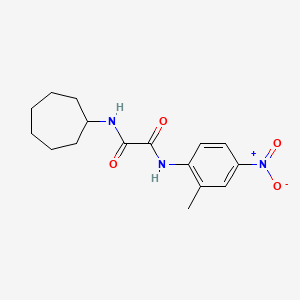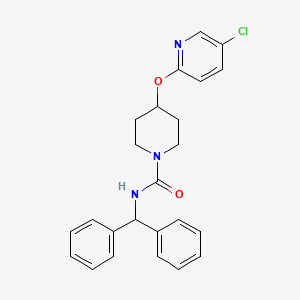
N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. It is also known as BZP and has been extensively studied for its potential applications in scientific research. BZP has shown promising results in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Piperidine derivatives, such as N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide, are crucial in drug design and play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and alkaloids . The synthesis of these compounds is widespread due to their importance in creating medicinal blocks for drugs.
Biological Activity and Drug Discovery
The piperidine moiety is a common structure in many biologically active compounds. Research has shown that modifications to the piperidine ring can lead to the discovery of potential drugs with various pharmacological activities . This includes the development of new therapeutic agents with improved efficacy and safety profiles.
Protein Kinase B (PKB/Akt) Inhibition
Piperidine derivatives have been identified as selective and orally active inhibitors of Protein Kinase B (PKB, also known as Akt), which is an important component of intracellular signaling pathways regulating growth and survival. This makes them potential antitumor agents . The optimization of lipophilic substitution within a series of piperidine derivatives provided ATP-competitive inhibitors with significant selectivity .
Anti-tubercular Agents
There is ongoing research into piperidine derivatives as potent anti-tubercular agents. Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally related to N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide, have been designed and evaluated for their anti-tubercular activity .
Chemical Synthesis and Functionalization
Piperidine derivatives are also important in chemical synthesis. They are used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions are crucial for the development of fast and cost-effective methods for the synthesis of biologically active piperidines.
Pharmacokinetics and Drug Metabolism
The study of piperidine derivatives extends to their pharmacokinetics and metabolism. Understanding the metabolic pathways, bioavailability, and clearance of these compounds is essential for developing effective and safe pharmaceuticals .
Targeted Therapies
Piperidine derivatives are being explored for targeted therapies, especially in cancer treatment. By inhibiting specific pathways or proteins, such as PKB, these compounds can provide a targeted approach to treat various cancers .
Molecular Modeling and Drug Design
Lastly, piperidine derivatives are used in molecular modeling and drug design. Their versatile structure allows for the creation of a wide range of compounds with potential therapeutic applications. Researchers utilize computational methods to predict the biological activity and optimize the pharmacological properties of these derivatives .
Propiedades
IUPAC Name |
N-benzhydryl-4-(5-chloropyridin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2/c25-20-11-12-22(26-17-20)30-21-13-15-28(16-14-21)24(29)27-23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,21,23H,13-16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIYUKUAZRCTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methylphenyl)-5-oxo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrrolidine-3-carboxamide](/img/structure/B2855517.png)
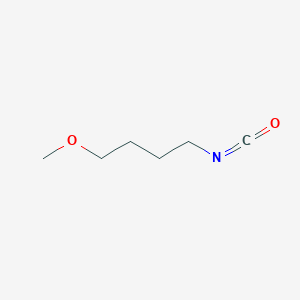

![3-Phenyl-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2855521.png)
![3-[(5-methyl-2-furyl)methyl]-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2855523.png)
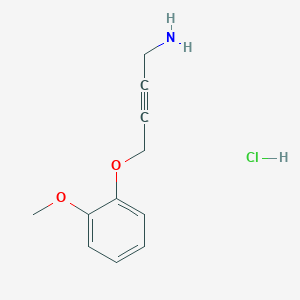
![2-Oxadispiro[2.0.34.33]decane](/img/structure/B2855527.png)
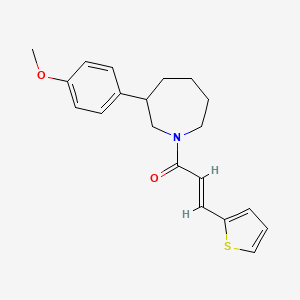
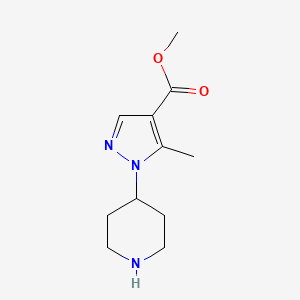
![Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2855530.png)
